molecular formula C18H17N5O3 B2937572 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline CAS No. 2034223-75-9

2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline

Cat. No.: B2937572
CAS No.: 2034223-75-9
M. Wt: 351.366
InChI Key: STJUZRLQBCPNDH-UHFFFAOYSA-N
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Description

2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through a carbonyl group, with an additional methoxypyridazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxypyridazinyl group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinoxaline and pyrrolidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving quinoxaline and pyrrolidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the pyrrolidine ring may interact with protein active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
  • 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline stands out due to its unique combination of a quinoxaline core and a methoxypyridazinyl-substituted pyrrolidine ring. This structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-16-6-7-17(22-21-16)26-12-8-9-23(11-12)18(24)15-10-19-13-4-2-3-5-14(13)20-15/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUZRLQBCPNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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